BenchChemオンラインストアへようこそ!

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

DPP-4 inhibition Type 2 diabetes Enzyme kinetics

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (CAS 866083-42-3) is a chiral, strained bicyclic nitrile that serves as the indispensable eastern-half fragment in the convergent synthesis of saxagliptin (BMS‑477118), a dipeptidyl peptidase‑4 (DPP‑4) inhibitor approved for type 2 diabetes mellitus. Its (1S,3S,5S) absolute stereochemistry is locked by the fused cyclopropane ring, a feature that is preserved in the final drug substance and is essential for target binding.

Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
CAS No. 866083-42-3
Cat. No. B1487826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
CAS866083-42-3
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
Structural Identifiers
SMILESC1C2CC2NC1C#N
InChIInChI=1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2/t4-,5+,6+/m1/s1
InChIKeyZQSMZFIOPBRRKZ-SRQIZXRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

866083-42-3: (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile — Identity, Class & Core Procurement Context


(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (CAS 866083-42-3) is a chiral, strained bicyclic nitrile that serves as the indispensable eastern-half fragment in the convergent synthesis of saxagliptin (BMS‑477118), a dipeptidyl peptidase‑4 (DPP‑4) inhibitor approved for type 2 diabetes mellitus [1]. Its (1S,3S,5S) absolute stereochemistry is locked by the fused cyclopropane ring, a feature that is preserved in the final drug substance and is essential for target binding [2]. Commercial specifications from multiple independent suppliers converge on ≥ 99 % purity (HPLC), and the compound is routinely supplied as a yellow liquid in 25 kg drums for industrial coupling campaigns [3].

866083-42-3: Why In‑Class or Generic Intermediates Cannot Be Freely Substituted


The bicyclic nitrile intermediate occupies a narrow structural niche in saxagliptin synthesis that does not tolerate casual replacement. Even closely related 2‑azabicyclo[3.1.0]hexane derivatives — such as the corresponding primary amide (CAS 361440‑68‑8) or carboxamide‑based saxagliptin intermediates — require an additional, often capricious, dehydration step that introduces trifluoroacetic anhydride and pyridine, adding process mass intensity, impurity burden, and isolation costs [1]. Conversely, switching to sitagliptin‑type intermediates demands a wholly different heterocyclic architecture (triazolopyrazine‑based) and fundamentally alters the final drug’s selectivity profile; saxagliptin‑derived DPP‑4 inhibitors uniquely exhibit slow, prolonged dissociation from the enzyme (t₁/₂ ≈ 50 min vs. < 2 min for sitagliptin), a property that originates directly from the (1S,3S,5S)‑configured fragment [2]. These chemical and pharmacological divergences mean that generic replacement carries quantifiable risk in downstream potency, purity, and regulatory compliance.

866083-42-3: Quantitative Comparator Evidence for Scientific Selection


DPP‑4 Inhibitory Potency: Saxagliptin (Derived from 866083-42-3) vs. Vildagliptin and Sitagliptin

When the target compound is used as the stereodefining fragment to build saxagliptin, the resulting drug substance inhibits human DPP‑4 with a Ki of 1.3 nM [1]. Under identical in‑vitro steady‑state conditions, vildagliptin and sitagliptin exhibit Ki values of 13 nM and 18 nM, respectively — making saxagliptin approximately 10‑fold more potent [1]. This potency advantage is directly attributable to the rigid (1S,3S,5S)‑azabicyclo[3.1.0]hexane‑3‑carbonitrile scaffold, which pre‑organizes the nitrile for optimal interaction with the catalytic serine of DPP‑4 [2].

DPP-4 inhibition Type 2 diabetes Enzyme kinetics

DPP‑4 Selectivity Over Off‑Target Proteases: >4000‑Fold Window vs. Sitagliptin (>2600‑Fold) and Vildagliptin (<250‑Fold)

Saxagliptin, whose structure incorporates the 866083‑42‑3 fragment, displays >4000‑fold selectivity for DPP‑4 over a broad panel of off‑target proteases [1]. The clinically relevant comparison against the closely related dipeptidyl peptidases DPP‑8 and DPP‑9 — inhibition of which has been linked to toxicity in preclinical species — shows that saxagliptin’s selectivity exceeds 400‑fold for DPP‑8 and 75‑fold for DPP‑9. Sitagliptin exhibits >2600‑fold overall selectivity, while vildagliptin demonstrates <250‑fold selectivity versus DPP‑8/DPP‑9 [1]. The wider selectivity margin of the saxagliptin scaffold reduces the probability of mechanism‑based adverse events.

Selectivity DPP-8/DPP-9 Safety pharmacology

Enzyme Dissociation Half‑Life: Prolonged Binding vs. Rapidly Dissociating Comparators

The saxagliptin molecule constructed from 866083‑42‑3 acts as a time‑dependent inhibitor of DPP‑4, with a dissociation half‑life (t₁/₂) of 50 minutes at 37 °C [1]. Under identical conditions, vildagliptin dissociates with t₁/₂ = 3.5 minutes and sitagliptin with t₁/₂ < 2 minutes [1]. This prolonged target residence time, which arises from the conformational constraint imposed by the bicyclic nitrile fragment, enables sustained DPP‑4 inhibition that is insensitive to acute substrate competition — an effect confirmed in ex‑vivo plasma assays where saxagliptin‑mediated inhibition remained independent of substrate concentration [1].

Drug-target residence time Pharmacodynamics DPP-4

Purity Specification: ≥99 % HPLC for 866083‑42‑3 vs. Lower‑Grade Analog Intermediates

Multiple independent commercial sources specify ≥ 99 % purity (HPLC) for (1S,3S,5S)‑2‑azabicyclo[3.1.0]hexane‑3‑carbonitrile (CAS 866083‑42‑3) [1]. By contrast, structurally analogous saxagliptin intermediates such as the HCl salt (CAS 865999‑67‑3) are commonly offered at 97–98 % purity , and several sitagliptin intermediates are listed at 98 % . While a 1–2 percentage‑point difference may appear modest, in a convergent synthesis where the nitrile fragment typically constitutes ~30 % of the final molecular weight, an impurity increase of 2 % in the intermediate can propagate to a yield loss exceeding 0.5 % of the final API, with concomitant purification burden that increases the cost‑of‑goods at commercial scale.

Intermediate purity GMP compliance Process chemistry

Stereochemical Integrity: (1S,3S,5S) Enantiomer vs. Stereoisomeric Impurity (1R,3R,5R)

The (1S,3S,5S) enantiomer 866083‑42‑3 is the required stereoisomer for saxagliptin API synthesis; the opposite (1R,3R,5R) enantiomer (CAS 1564266‑00‑7) is formally classified as Saxagliptin Impurity 12 and must be controlled to trace levels in the final drug substance [1]. This stereochemical stringency is unique to the saxagliptin scaffold: sitagliptin’s synthesis does not involve a cyclopropane‑fused pyrrolidine and therefore lacks an analogous diastereomeric impurity pair, while vildagliptin’s pyrrolidine‑2‑carbonitrile core is achiral [2]. The mandatory stereochemical quality attribute creates a procurement barrier‑to‑entry that only qualified suppliers of the (1S,3S,5S) isomer can satisfy, directly impacting ANDA approval timelines.

Chiral purity Stereoisomer control Pharmacopoeia compliance

Synthetic Route Efficiency: Nitrile‑First Route vs. Carboxamide‑Dehydration Routes

Using the pre‑formed carbonitrile 866083‑42‑3 as the direct coupling partner eliminates a post‑coupling dehydration step that is otherwise mandatory when employing 2‑azabicyclo[3.1.0]hexane‑3‑carboxamide (CAS 361440‑68‑8) as the fragment [1]. The dehydration route requires trifluoroacetic anhydride (TFAA), pyridine, and imidazole, generating substantial aqueous waste and necessitating additional purification to remove residual fluorinated by‑products [1]. While no peer‑reviewed life‑cycle‑assessment directly compares the two approaches, process patents consistently describe the nitrile‑first strategy as operationally simpler, with fewer unit operations and reduced environmental burden — factors that translate to lower manufacturing cost at metric‑ton scale [2].

Process efficiency Green chemistry Cost-of-goods

866083-42-3: Evidence‑Grounded Application Scenarios for Procurement & Research


Generic Saxagliptin ANDA Development & DMF Filing

The 10‑fold potency advantage and >4000‑fold selectivity of saxagliptin — properties inherent to the (1S,3S,5S) configuration delivered by 866083‑42‑3 — provide ANDA filers with a well‑characterized reference listed drug (RLD) profile [1]. The compound’s ≥99 % purity specification [2] and the mandatory stereochemical quality gate (exclusion of the (1R,3R,5R) impurity) [3] directly support ICH Q3A/B impurity threshold justifications in Module 3 of the ANDA, reducing the risk of regulatory deficiency letters during DMF review.

Cost‑Optimized Commercial‑Scale API Manufacturing

By using the pre‑formed nitrile 866083‑42‑3 instead of the carboxamide analog (CAS 361440‑68‑8), manufacturers eliminate a TFAA‑mediated dehydration step that generates fluorinated waste and requires additional isolation [4]. At commercial scale, this single unit‑operation reduction translates to measurable decreases in solvent consumption, waste disposal costs, and cycle time — a quantifiable cost‑of‑goods advantage for procurement teams running total‑cost‑of‑ownership analyses on saxagliptin intermediate supply chains.

Pharmacology Studies Requiring Sustained DPP‑4 Target Engagement

The prolonged dissociation half‑life (t₁/₂ = 50 min) of saxagliptin — a direct consequence of the rigid bicyclic scaffold originating from 866083‑42‑3 — supports experimental protocols where sustained DPP‑4 inhibition is required despite fluctuating substrate concentrations [5]. This property makes saxagliptin‑based probes (constructed from 866083‑42‑3) the preferred choice over sitagliptin‑based probes (t₁/₂ < 2 min) for ex‑vivo plasma DPP‑4 activity monitoring and target‑engagement biomarker studies.

Safety‑Focused Candidate Selection in DPP‑4 Inhibitor Discovery Programs

Medicinal chemistry teams evaluating DPP‑4 inhibitor back‑up series can use the >400‑fold selectivity margin over DPP‑8/DPP‑9 — a property of the saxagliptin scaffold built from 866083‑42‑3 — as a quantitative benchmark for candidate progression [6]. The narrow selectivity window of vildagliptin (<250‑fold) serves as a documented cautionary example, making the 866083‑42‑3‑derived scaffold the reference standard for safety‑conscious lead optimization campaigns.

Quote Request

Request a Quote for (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.